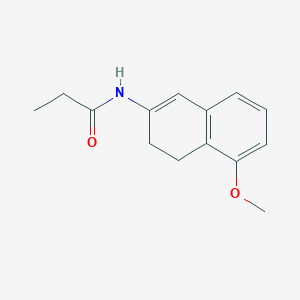

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide” is a chemical compound with the CAS Number: 1321942-91-9 . It has a molecular weight of 231.29 and its IUPAC name is N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propionamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

Naphthalimide compounds, including those related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, are pivotal in medicinal chemistry due to their broad biological activities. These nitrogen-containing aromatic heterocycles exhibit remarkable interaction capabilities with various biological targets such as DNA, enzymes, and receptors. Their applications span across anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse potential in medicinal applications and biological studies. The ongoing research into naphthalimide derivatives underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).

Naphthalene Derivatives in Genotoxicity Studies

Research into the genotoxic potential of naphthalene derivatives, including 1,4-Naphthoquinone, a compound structurally related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, has provided significant insights. These studies reveal that while such compounds do not induce gene mutations, they exhibit clastogenic effects in vitro. This dichotomy between in vitro clastogenicity and in vivo non-genotoxicity suggests a complex mechanism of action, likely mediated through reactive oxygen species. The understanding of naphthalene derivatives' genotoxic potential is crucial for assessing their safety and therapeutic applications (Fowler et al., 2018).

Applications in Corrosion Inhibition

The structural characteristics of naphthalene derivatives, including their extensive conjugated π-electron systems, make them effective corrosion inhibitors. This property is particularly valuable in industrial applications where metal preservation is crucial. Studies have shown that naphthalene and its derivatives can form strong chelating complexes with metal atoms, protecting against corrosion. Such applications demonstrate the versatility of naphthalene derivatives beyond their biological effects, extending into areas of industrial significance (Verma et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name |

N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVRHCSRUYRDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)

![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)

![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)

![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)